1-(1-Methylpyrazol-4-yl)ethanol

説明

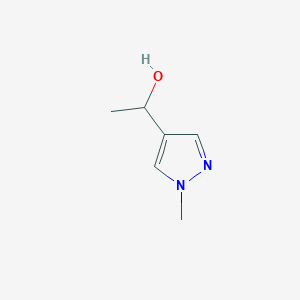

1-(1-Methylpyrazol-4-yl)ethanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(1-Methylpyrazol-4-yl)ethanol, also known as 2-(1-methyl-1H-pyrazol-4-yl)ethanol, is a compound featuring a pyrazole ring and an ethanol moiety. This structural configuration is significant as it confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, synthesis methods, and research findings.

Biological Activity

-

Antimicrobial Properties

Research indicates that compounds with pyrazole moieties exhibit antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways. -

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, modifications to the ethanol side chain in this compound may enhance its cytotoxicity against cancer cell lines. A study reported that certain pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways. -

Antioxidant Effects

The compound may possess antioxidant properties, which help in neutralizing free radicals in biological systems. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Reacting pyrazolone with aldehydes in the presence of ethanol and a catalytic amount of piperidine can yield the desired compound.

- Reduction Reactions : Reduction of corresponding ketones or aldehydes using reducing agents can also produce this compound effectively.

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(1-methyl-1H-pyrazol-4-yl)ethanol | Antimicrobial | Disruption of cell membranes |

| 5-(1-methylpyrazol-4-yl)-3-thiazole | Anticancer | Induction of apoptosis |

| 2-(pyrazolyl)phenols | Antioxidant | Neutralization of free radicals |

| 2-(pyrazolyl)-thiazolidinones | Antidiabetic | Modulation of glucose metabolism |

Research Insights

A notable study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences explored the synthesis and anticancer activity of various pyrazole derivatives, including those related to this compound. The results indicated that these compounds exhibited significant cytotoxic effects on several cancer cell lines, suggesting their potential as therapeutic agents .

Moreover, a recent review highlighted the diverse biological activities associated with pyrazole derivatives, emphasizing their potential applications in drug development . The structure-activity relationship (SAR) studies indicated that electron-withdrawing substituents on the pyrazole ring enhance biological activity, particularly against cancer cells .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

1-(1-Methylpyrazol-4-yl)ethanol is utilized as a versatile building block in the synthesis of complex heterocyclic compounds. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis processes. This compound can facilitate the development of new materials with specific electronic or optical properties, contributing to advancements in materials science.

Biological Applications

Ligand in Coordination Chemistry

The compound has been investigated for its role as a ligand in coordination chemistry. It exhibits interactions with biological macromolecules, which can be crucial for understanding biochemical pathways and developing new drugs. Studies have shown that derivatives of pyrazole compounds can influence enzyme activity and receptor signaling, potentially leading to therapeutic applications .

Pharmacological Properties

Research has explored the pharmacological properties of this compound, particularly its antimicrobial and anticancer activities. For instance, derivatives of pyrazole have been identified as selective sigma-1 receptor antagonists, which exhibit potent antinociceptive effects in animal models . This suggests potential applications in pain management and treatment of various disorders.

Industrial Applications

Development of Novel Materials

In industrial settings, this compound is being utilized to develop novel materials with tailored properties. The compound's ability to form stable complexes with metals can be exploited in creating catalysts or sensors that operate under specific conditions, enhancing efficiency in chemical processes.

Case Study 1: Antinociceptive Properties

A study evaluated the antinociceptive effects of a derivative of this compound on mice, demonstrating its potential as a pain relief agent. The compound was administered alongside various doses of ethanol to assess its impact on neurobehavioral toxicity. Results indicated that pretreatment with the compound significantly prolonged the effects of ethanol-induced toxicity, suggesting its role as an alcohol dehydrogenase antagonist .

Case Study 2: Coordination Complexes

Another research effort focused on synthesizing coordination complexes using this compound as a ligand. The resulting complexes showed enhanced stability and reactivity compared to their counterparts, indicating that this compound could serve as a foundational element in designing new catalytic systems for industrial applications .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Facilitates development of new materials |

| Biological Applications | Ligand in coordination chemistry | Influences enzyme activity and receptor signaling |

| Pharmacological Research | Antimicrobial and anticancer activities | Potential for pain management |

| Industrial Applications | Development of novel materials | Enhances efficiency in chemical processes |

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJMHJRBXQSTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618523 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40534-33-6 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。